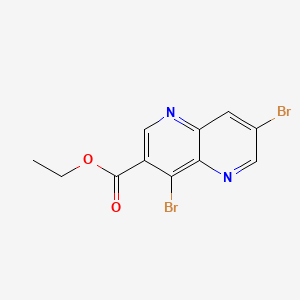
(±)-2-Chloropropionyl--d4 Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of propionyl chloride, which is an intermediate in lipid metabolism . It’s likely to be a synthetic compound, as most similar compounds are .
Synthesis Analysis
While specific synthesis methods for “(±)-2-Chloropropionyl–d4 Chloride” are not available, similar compounds are often synthesized through various methods, including catalytic syntheses . A sound knowledge of mechanistic organic chemistry and functional group transformations is essential for the synthesis of molecules .Molecular Structure Analysis
The molecular structure of “(±)-2-Chloropropionyl–d4 Chloride” would likely be determined using techniques such as 3D electron diffraction or Micro electron diffraction . These techniques can determine the molecular structure of crystals smaller than 1 μm .Chemical Reactions Analysis
The chemical reactions involving “(±)-2-Chloropropionyl–d4 Chloride” would likely depend on the specific conditions and reactants present. For example, chloride ions can be analyzed using ion selective electrodes .Physical And Chemical Properties Analysis
The physical and chemical properties of “(±)-2-Chloropropionyl–d4 Chloride” would likely be determined using standard analytical chemistry techniques . These might include measurements of pH, electrical conductivity, dissolved oxygen, total dissolved solids, biochemical oxygen demand, and chemical oxygen demand .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "1. Design of Synthesis Pathway": "The synthesis of (±)-2-Chloropropionyl--d4 Chloride can be achieved by the acylation of (±)-2-Chloropropionic acid with thionyl chloride in the presence of deuterated acetic anhydride as a deuterium source.", "2. Starting Materials": [ "(±)-2-Chloropropionic acid", "Thionyl chloride", "Deuterated acetic anhydride" ], "3. Reaction": [ "Step 1: To a solution of (±)-2-Chloropropionic acid in dry dichloromethane, add thionyl chloride dropwise under anhydrous conditions and stir for 2-3 hours at room temperature.", "Step 2: Evaporate the excess thionyl chloride and dichloromethane under reduced pressure to obtain the crude acid chloride.", "Step 3: Dissolve the crude acid chloride in dry dichloromethane and add deuterated acetic anhydride dropwise under anhydrous conditions.", "Step 4: Stir the reaction mixture at room temperature for 2-3 hours.", "Step 5: Quench the reaction by adding ice-cold 10% aqueous sodium bicarbonate solution and extract the product with dichloromethane.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the pure (±)-2-Chloropropionyl--d4 Chloride." ] } | |
CAS-Nummer |
1219794-98-5 |
Molekularformel |
C3H4Cl2O |
Molekulargewicht |
130.988 |
IUPAC-Name |
2-chloro-2,3,3,3-tetradeuteriopropanoyl chloride |
InChI |
InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/i1D3,2D |
InChI-Schlüssel |
JEQDSBVHLKBEIZ-MZCSYVLQSA-N |
SMILES |
CC(C(=O)Cl)Cl |
Synonyme |
(±)-2-Chloropropionyl--d4 Chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



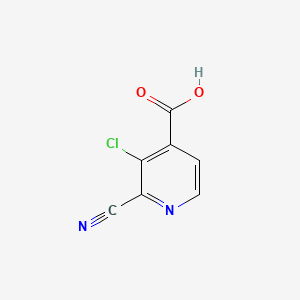
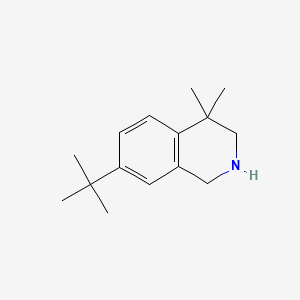
![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate](/img/structure/B572799.png)

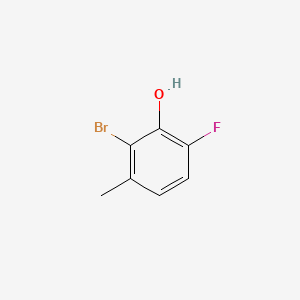
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B572805.png)
![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B572806.png)
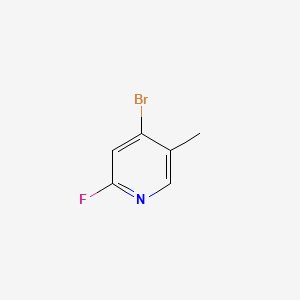


![Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B572813.png)
